Cas no 2287341-74-4 (2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol)
2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-6750717
- 2287341-74-4
- 2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol
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- Inchi: 1S/C11H14FN3O/c1-7(2)10(6-16)15-9-5-3-4-8(12)11(9)13-14-15/h3-5,7,10,16H,6H2,1-2H3
- InChI Key: RNLCHDHDKRQBSL-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1N=NN2C(CO)C(C)C
Computed Properties
- Exact Mass: 223.11209024g/mol
- Monoisotopic Mass: 223.11209024g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 50.9Ų
2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6750717-0.05g |
2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol |
2287341-74-4 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
| Enamine | EN300-6750717-0.1g |
2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol |
2287341-74-4 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
| Enamine | EN300-6750717-0.25g |
2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol |
2287341-74-4 | 95.0% | 0.25g |
$774.0 | 2025-03-13 | |
| Enamine | EN300-6750717-0.5g |
2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol |
2287341-74-4 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
| Enamine | EN300-6750717-1.0g |
2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol |
2287341-74-4 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
| Enamine | EN300-6750717-2.5g |
2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol |
2287341-74-4 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
| Enamine | EN300-6750717-5.0g |
2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol |
2287341-74-4 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
| Enamine | EN300-6750717-10.0g |
2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol |
2287341-74-4 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 |
2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol
Compound 2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol (CAS No. 2287341-74-4)
The compound 2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol (CAS No. 2287341-74-4) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzotriazole ring system with a fluoro substituent and a hydroxyl group attached to a branched alkyl chain. The benzotriazole moiety is known for its aromatic stability and ability to coordinate with metal ions, making it a valuable component in corrosion inhibitors and stabilizers for polymers and coatings.
Recent studies have highlighted the potential of 2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol in advanced materials science. Researchers have explored its role as a precursor for the synthesis of novel coordination polymers and metalloorganic frameworks (MOFs). The fluoro substituent on the benzotriazole ring enhances the molecule's electronic properties, making it suitable for applications in optoelectronics and sensors. Additionally, the hydroxyl group provides flexibility in chemical modifications, enabling the formation of various derivatives with tailored functionalities.
In terms of synthesis, 2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1
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